molecular formula C20H22FNO5S2 B2511180 ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 895476-22-9

ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2511180
CAS No.: 895476-22-9
M. Wt: 439.52
InChI Key: SQSTZJNTYHBGFU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H22FNO5S2 and its molecular weight is 439.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound has been explored for its chemical synthesis and characterization, serving as a precursor or intermediate in the synthesis of various derivatives with potential applications in materials science and pharmaceuticals. Research by Yamada et al. (2006) describes efficient synthesis methods for optically active cyclohexene derivatives, highlighting the compound's relevance in developing antisepsis agents, showcasing the synthetic versatility and potential therapeutic applications (Yamada et al., 2006).

Applications in Material Science

In material science, the electrochemical properties of related thiophene derivatives have been studied for their potential use in electronic devices. Ferraris et al. (1998) investigated electroactive polymers derived from thiophene compounds, including their application as active materials in electrochemical capacitors, indicating the broader applicability of similar compounds in developing advanced materials with high performance for energy storage solutions (Ferraris et al., 1998).

Biological Activities

The compound and its derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and antifungal properties. Mabkhot et al. (2015) synthesized derivatives showing significant in vitro antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Mabkhot et al., 2015). Additionally, Sherif and Hosny (2014) explored the anti-rheumatic potential of related thiophene carboxylate derivatives, including their metal complexes, highlighting the therapeutic potential against rheumatism (Sherif & Hosny, 2014).

Molecular Docking and Drug Development

Moreover, this compound's derivatives have been used in molecular modeling and drug development research. Riadi et al. (2021) described the synthesis of a new derivative and evaluated its cytotoxic activity against cancer cell lines, showcasing its inhibitory activity towards key tyrosine kinases and suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Future Directions

Thiophene and its derivatives are a topic of ongoing research, particularly in the field of medicinal chemistry. Future research may focus on synthesizing new thiophene derivatives and investigating their properties and potential uses .

Properties

IUPAC Name

ethyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO5S2/c1-2-27-20(24)18-15-6-4-3-5-7-16(15)28-19(18)22-17(23)12-29(25,26)14-10-8-13(21)9-11-14/h8-11H,2-7,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSTZJNTYHBGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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